

Unveiling the Biological Target of GV2-20: A Technical Guide

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Compound of Interest		
Compound Name:	GV2-20	
Cat. No.:	B15577915	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecule **GV2-20**, detailing its primary biological target, mechanism of action, and the experimental framework used for its characterization. The information is compiled from peer-reviewed scientific literature to aid researchers and professionals in the fields of drug discovery and development.

Introduction

GV2-20 is a small molecule that was initially identified in a cell-based high-throughput screen for modulators of 14-3-3 protein-protein interactions.[1] Although it did not interact with the intended target, **GV2-20** exhibited significant antiproliferative effects in chronic myeloid leukemia (CML) cells.[1] This observation prompted further investigation into its mechanism of action, leading to the identification of its true biological target through an in silico target fishing approach.[1]

Primary Biological Target and Mechanism of Action

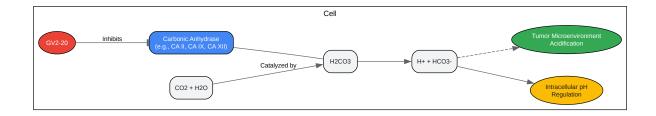
Subsequent in vitro validation confirmed that **GV2-20** is a potent inhibitor of the carbonic anhydrase (CA) family of enzymes, with a notable selectivity for specific isoforms.[1][2] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This activity is crucial for maintaining pH homeostasis in various physiological and pathological processes.

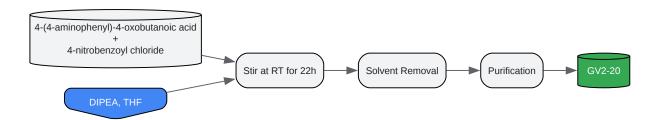


GV2-20 acts as a direct inhibitor of carbonic anhydrases. The proposed mechanism involves the binding of the carboxylate moiety of **GV2-20** to the zinc ion within the active site of the enzyme, a mechanism distinct from the classical sulfonamide-based inhibitors. This interaction blocks the catalytic activity of the enzyme, leading to downstream cellular effects.

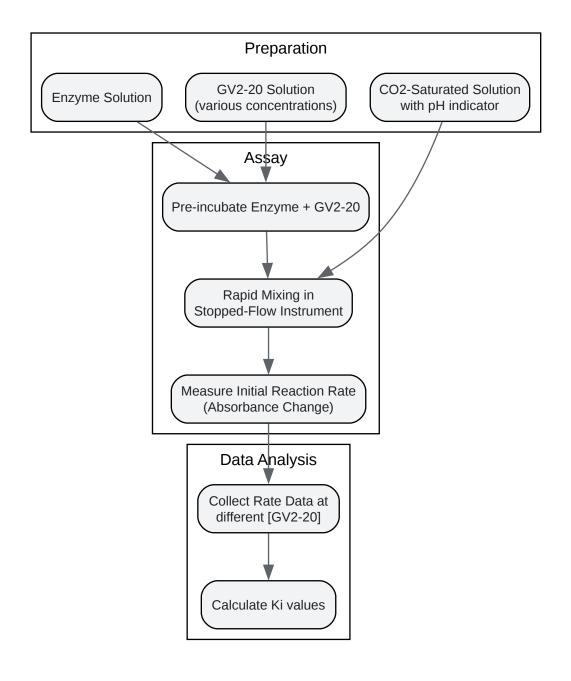
Signaling Pathway

The inhibition of carbonic anhydrase by **GV2-20** disrupts cellular pH regulation. In the context of cancer, tumor-associated CA isoforms, such as CA IX and CA XII, are highly expressed and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy. By inhibiting these enzymes, **GV2-20** can interfere with this process.









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References



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